(Z)-methyl 2-(2-((2,5-dichlorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-methyl 2-(2-((2,5-dichlorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound belonging to the class of benzo[d]thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(2-((2,5-dichlorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps, starting from readily available precursors. One common method involves the Groebke–Blackburn–Bienaymé multicomponent reaction (GBB MCR), which is a versatile approach for synthesizing imidazo-fused heterocycles . This reaction involves the condensation of aminoazoles with aldehydes to form imines, followed by cyclization with isocyanides, often catalyzed by Brønsted or Lewis acids .
Industrial Production Methods
Industrial production of such compounds may involve optimization of the GBB MCR or other multicomponent reactions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 2-(2-((2,5-dichlorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-methyl 2-(2-((2,5-dichlorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
This compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for investigating interactions with biological macromolecules.
Medicine
In medicinal chemistry, derivatives of benzo[d]thiazole are explored for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities . The specific compound may serve as a lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (Z)-methyl 2-(2-((2,5-dichlorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole: A versatile scaffold used in various synthetic and biological applications.
Imidazo[2,1-b]thiazol-5-amines: Known for their diverse biological properties, including anticancer activity.
Substituted imidazoles: These compounds are key components in many functional molecules used in everyday applications.
Uniqueness
(Z)-methyl 2-(2-((2,5-dichlorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Its dichlorobenzoyl and methoxy groups, along with the benzo[d]thiazole core, make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
methyl 2-[2-(2,5-dichlorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O4S/c1-25-11-4-6-14-15(8-11)27-18(22(14)9-16(23)26-2)21-17(24)12-7-10(19)3-5-13(12)20/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPORTKUZHMAXRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)C3=C(C=CC(=C3)Cl)Cl)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.